tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Catalog No.
S518593
CAS No.
581065-95-4
M.F
C15H31NO6
M. Wt
321.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-...

CAS Number

581065-95-4

Product Name

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C15H31NO6

Molecular Weight

321.41

InChI

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3

InChI Key

PKESARRNSGIDRD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG4-t-butyl ester

Description

The exact mass of the compound tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is 321.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, also known as 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic Acid tert-Butyl Ester or NH2-PEG4-(CH2)2COOtBu, is a chemical compound finding increasing applications in the field of chemical biology and medicinal research []. Its properties make it a valuable tool for scientists due to the following reasons:

  • Bioconjugation

    The key feature of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is the combination of a primary amine group (NH2) and a tert-butyl (tBu) ester group linked by a polyethylene glycol (PEG) chain. The amine group allows for conjugation with biomolecules like peptides, proteins, and drugs, while the PEG chain provides water solubility and reduces the molecule's immunogenicity [, ]. This bioconjugation strategy enables the creation of targeted drug delivery systems and improved pharmacokinetics of therapeutic agents.

  • Solid Phase Peptide Synthesis (SPPS)

    The tert-butyl ester group functions as a protecting group in solid phase peptide synthesis. This controlled reaction environment allows for the stepwise assembly of peptides on a solid support. The tert-butyl ester group safeguards the C-terminus of the growing peptide chain during synthesis. After chain assembly, specific cleavage reagents remove the tert-butyl group to yield the final peptide product.

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a synthetic compound characterized by its complex structure, which includes both amine and ester functionalities. Its molecular formula is C₁₅H₃₁NO₆, with a molecular weight of 321.41 g/mol. This compound is often utilized in chemical research and development due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science .

The mechanism of action of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate primarily relies on its ability to modify biomolecules. By attaching a PEG chain to a protein or drug molecule, the compound can improve its:

  • Solubility: PEGylation enhances the water solubility of hydrophobic drugs, facilitating their delivery and reducing aggregation [].
  • Stability: The PEG chain can shield biomolecules from enzymatic degradation, extending their circulation time in the body.
  • Biodistribution: PEGylation can influence how a drug interacts with cells and tissues, potentially improving its targeting and reducing side effects.
Typical of amines and esters:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding the corresponding acid and alcohol.
  • Acylation: The amino group can undergo acylation reactions, allowing for further derivatization.
  • Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

The synthesis of tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate typically involves the following steps:

  • Formation of the Tetraoxapentadecan Backbone: This can be achieved through polymerization or step-growth polymerization methods involving suitable monomers.
  • Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
  • Esterification: The final step involves esterification of the carboxylic acid with tert-butanol to yield the desired product.

These methods may vary depending on the specific reagents and conditions employed.

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate has potential applications in:

  • Drug Delivery Systems: Its amphiphilic nature may facilitate the formulation of nanoparticles for targeted drug delivery.
  • Bioconjugation: The reactive functional groups allow for conjugation with biomolecules for use in diagnostics or therapeutics.
  • Polymer Chemistry: It can serve as a monomer or additive in the synthesis of novel polymers with tailored properties.

Interaction studies involving tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate are crucial for understanding its behavior in biological systems. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to various receptors or enzymes.
  • Stability Studies: Assessing how environmental factors affect its stability and reactivity.
  • Compatibility Tests: Evaluating its compatibility with other pharmaceutical excipients or active ingredients.

Such studies provide insights into its practical applications and safety profile.

Several compounds share structural similarities with tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
Polyethylene Glycol (PEG)Linear ether chainBiocompatible and widely used in drug formulations .
2-Aminoethyl MethacrylateAmino group attached to a methacrylateUsed in polymer synthesis and coatings .
Tetraethylene Glycol Dimethyl EtherEther functional groupsActs as a solvent and surfactant .

The uniqueness of tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate lies in its specific combination of functional groups that facilitate diverse chemical reactivity while maintaining biocompatibility—making it particularly valuable for applications in drug delivery and bioconjugation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.5

Exact Mass

321.2151

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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